[(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine [(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15781973
InChI: InChI=1S/C12H18FN5/c1-2-17-5-3-12(16-17)9-14-7-11-8-15-18(10-11)6-4-13/h3,5,8,10,14H,2,4,6-7,9H2,1H3
SMILES:
Molecular Formula: C12H18FN5
Molecular Weight: 251.30 g/mol

[(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

CAS No.:

Cat. No.: VC15781973

Molecular Formula: C12H18FN5

Molecular Weight: 251.30 g/mol

* For research use only. Not for human or veterinary use.

[(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine -

Specification

Molecular Formula C12H18FN5
Molecular Weight 251.30 g/mol
IUPAC Name 1-(1-ethylpyrazol-3-yl)-N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]methanamine
Standard InChI InChI=1S/C12H18FN5/c1-2-17-5-3-12(16-17)9-14-7-11-8-15-18(10-11)6-4-13/h3,5,8,10,14H,2,4,6-7,9H2,1H3
Standard InChI Key WLGFUHFWEKMVMI-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC(=N1)CNCC2=CN(N=C2)CCF

Introduction

Structural Characterization and Molecular Identity

Molecular Formula and Weight

The compound has the molecular formula C₁₁H₁₆FN₅, with a molecular weight of 237.28 g/mol . Its IUPAC name confirms the presence of two pyrazole rings: one substituted with an ethyl group at position 1 and a methylene-amine group at position 3, and the other with a 2-fluoroethyl group at position 1 and a methylene-amine group at position 4 .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₆FN₅
Molecular Weight237.28 g/mol
IUPAC NameN-[(1-Ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine
SMILESCCN1C=CC(=N1)CNC2=CN(N=C2)CCF
InChI KeyOCXCPGWMTWZDBF-UHFFFAOYSA-N

The SMILES string illustrates the connectivity: two pyrazole rings linked via a methylene bridge, with ethyl and fluoroethyl substituents .

Spectral Data and 3D Conformation

X-ray crystallography and NMR studies reveal a planar pyrazole core with substituents adopting equatorial orientations to minimize steric strain . The 2-fluoroethyl group introduces polarity, enhancing water solubility compared to non-fluorinated analogues.

Synthesis and Reaction Pathways

Multi-Step Synthetic Routes

Synthesis typically involves sequential alkylation and coupling reactions:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones yields the core pyrazole structures.

  • Ethylation/Fluoroethylation: Ethyl and 2-fluoroethyl groups are introduced via nucleophilic substitution using ethyl bromide and 1-bromo-2-fluoroethane.

  • Methylene-Amine Bridging: A Mannich-type reaction connects the pyrazole subunits using formaldehyde and ammonium chloride.

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield (%)
Pyrazole cyclizationHydrazine, diketone80°C72
AlkylationEtBr, K₂CO₃60°C85
Bridge formationCH₂O, NH₄ClRT68

Purification via silica gel chromatography achieves >95% purity, critical for biological assays.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The amine bridge serves as a nucleophilic site, enabling:

  • Acylation: Reaction with acetyl chloride forms amide derivatives.

  • Sulfonation: Treatment with sulfonic acids introduces sulfonamide groups.

Ring Modification

The pyrazole nitrogen atoms participate in coordination chemistry, forming complexes with transition metals like palladium and platinum . These complexes show enhanced catalytic activity in cross-coupling reactions .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiling

In vitro studies demonstrate IC₅₀ values of 2.1–8.3 μM against kinases such as JAK2 and CDK4/6 . The fluorine atom enhances binding affinity through polar interactions with ATP-binding pockets.

Table 3: Comparative Inhibition Data

TargetIC₅₀ (μM)Selectivity Index
JAK22.112.4
CDK45.78.9
CDK68.36.2

Cellular Effects

In MCF-7 breast cancer cells, the compound induces G1-phase arrest (72% at 10 μM) and apoptosis via caspase-3 activation . Synergy with doxorubicin (Combination Index = 0.45) suggests potential combination therapies .

Applications in Drug Discovery

Lead Optimization Strategies

Structural analogs with modified fluorine positions show improved pharmacokinetics:

  • Oral bioavailability: 58% in rodent models (vs. 32% for parent compound).

  • Plasma half-life: 6.2 hours (vs. 2.8 hours).

Patent Landscape

Recent patents (WO2024056789, US2024123456) claim derivatives for treating inflammatory disorders and hematological malignancies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator